![molecular formula C7H5NO2S B1509119 [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde CAS No. 872714-69-7](/img/structure/B1509119.png)
[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde
Overview
Scientific Research Applications
Synthesis and Chemical Reactions
Sonogashira-Type Reactions : Utilizing 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors, Sonogashira-type cross-coupling reactions have been conducted to yield various 5-alkynyl-1H-pyrazole-4-carbaldehydes. These are further treated to produce 1-phenylpyrazolo[4,3-c]pyridines and their oxides through regioselective cyclisation, demonstrating the compound's versatility in organic synthesis (Vilkauskaitė et al., 2011).
Synthesis of Isothiazoles and Oxathioles : 4-Lithio-N-t-butylpyridine-3-sulphonamide's reaction with various compounds has led to the creation of isothiazolo[5,4-c]pyridin-3-one 1,1-dioxides, showcasing the compound's role in developing complex heterocyclic structures (Alo et al., 1992).
NMR Spectroscopic Investigations : Detailed nuclear magnetic resonance (NMR) spectroscopy has been employed to investigate the properties and structures of products obtained from reactions involving variants of [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde, demonstrating its utility in detailed chemical analysis (Vilkauskaitė et al., 2011).
Medicinal Chemistry and Biological Applications
Selective Inhibitors of Tumor-Related Carbonic Anhydrases : Oxathiino[6,5-b]pyridine 2,2-dioxides, closely related to [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde, have been identified as selective nanomolar inhibitors of human carbonic anhydrases IX and XII. These are important in addressing tumor-associated conditions and have shown antiproliferative properties on various tumor cell lines, illustrating the compound's potential in medicinal chemistry (Grandane et al., 2020).
Antimicrobial Activities : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showcasing its potential in the development of new antimicrobial agents (Bayrak et al., 2009).
Material Science and Coordination Chemistry
- Complex Formation in Coordination Chemistry : Research involving pyridine-2-carbaldehyde oxime, closely related to the compound of interest, has led to the discovery of various complex structures, such as dinuclear and trinuclear complexes in zinc(II) benzoate/pyridyl oxime chemistry. This highlights its applicability in the synthesis of complex coordination compounds (Konidaris et al., 2009).
properties
IUPAC Name |
[1,3]oxathiolo[5,4-c]pyridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-3-5-1-7-6(2-8-5)10-4-11-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWJKEZCXALLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(S1)C=C(N=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731365 | |
Record name | 2H-[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde | |
CAS RN |
872714-69-7 | |
Record name | 2H-[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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